molecular formula C11H9NO3 B12353952 methyl 4-oxo-4aH-quinoline-7-carboxylate

methyl 4-oxo-4aH-quinoline-7-carboxylate

Cat. No.: B12353952
M. Wt: 203.19 g/mol
InChI Key: NQUROSMHQYBCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4aH-quinoline-7-carboxylate is a quinoline derivative with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-4aH-quinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method includes the use of activated alkynes and aromatic amines in the presence of catalysts such as PPh3 .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-4aH-quinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted to its corresponding carbamates through a scalable and efficient methodology .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include triflic acid, PPh3, and various catalysts such as Zn(OTf)2 . Reaction conditions often involve ambient temperature and the use of green solvents.

Major Products Formed: The major products formed from these reactions include substituted quinolines and quinoline carboxamides, which have significant therapeutic potential .

Mechanism of Action

The mechanism of action of methyl 4-oxo-4aH-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . It also exhibits anti-inflammatory properties by modulating the activity of cannabinoid receptors .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 4-oxo-4aH-quinoline-7-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6,8H,1H3

InChI Key

NQUROSMHQYBCBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=O)C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.